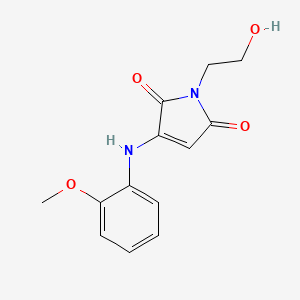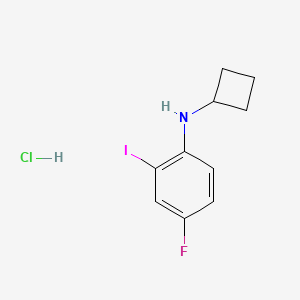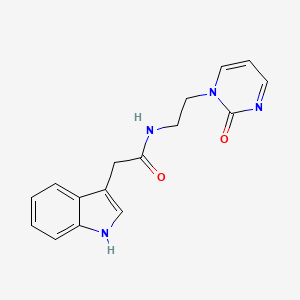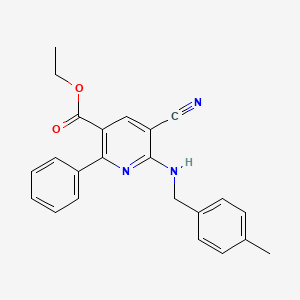![molecular formula C23H26N2O2 B2534970 N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide CAS No. 324062-80-8](/img/structure/B2534970.png)
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide, also known as FMAH, is a novel compound that has been synthesized and extensively studied for its potential applications in the field of medicinal chemistry. FMAH is a hydrazide derivative of adamantane, a highly stable and rigid hydrocarbon structure, which makes it an attractive candidate for drug design and development.
Applications De Recherche Scientifique
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral activities. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been reported to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Mécanisme D'action
The mechanism of action of N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has also been reported to inhibit the activity of the proteasome, a cellular machinery involved in protein degradation, which is essential for cancer cell survival. Moreover, N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been reported to induce G1 phase cell cycle arrest in cancer cells, which prevents their proliferation. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells by activating the caspase cascade. Moreover, N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been reported to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for further research. However, N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has some limitations for lab experiments, including its low solubility in water, which can limit its use in certain assays. Moreover, N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
Orientations Futures
Future research on N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide should focus on further elucidating its mechanism of action and identifying its molecular targets. Moreover, future research should investigate the potential of N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide as a combination therapy with other anti-cancer or anti-inflammatory agents. Furthermore, future research should investigate the potential of N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide as a therapeutic agent for viral infections. Finally, future research should investigate the pharmacokinetics and pharmacodynamics of N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide in animal models to evaluate its potential for clinical applications.
Méthodes De Synthèse
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide can be synthesized by the condensation reaction of furan-2-carboxaldehyde and 3-(4-methylphenyl)adamantane-1-carbohydrazide in the presence of a suitable catalyst. The reaction yields N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide as a yellow crystalline solid with a high purity and yield. The synthesis of N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide has been optimized to produce large quantities of the compound for further research.
Propriétés
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(26)25-24-14-20-3-2-8-27-20/h2-8,14,17-18H,9-13,15H2,1H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSWLHBSJPKQGJ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)
![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)
![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)
![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)

